Prenyl caffeate is an organic compound classified as an ester of caffeic acid and prenyl alcohol. Its chemical formula is C₁₄H₁₆O₄, and it has a molecular weight of approximately 248.28 g/mol. This compound is recognized for its structural features, which include a prenyl group attached to the caffeic acid moiety, contributing to its unique properties and biological activities. Prenyl caffeate is primarily derived from natural sources, particularly in certain plants and herbs known for their antioxidant properties.
Several studies have investigated the potential of prenyl caffeate as an antioxidant and anti-inflammatory agent. These studies suggest that prenyl caffeate may:
Research suggests that prenyl caffeate may possess neuroprotective properties. Studies have shown that it may:
Prenyl caffeate exhibits antibacterial and antifungal activities against various microorganisms. These studies suggest its potential use as a natural food preservative or in the development of new antimicrobial agents [].
Preliminary research suggests that prenyl caffeate may have other potential applications, including:
Additionally, studies indicate that prenyl caffeate exhibits radical scavenging activity, which is crucial for its antioxidant properties .
Prenyl caffeate has garnered attention for its significant biological activities, including:
The synthesis of prenyl caffeate can be achieved through several methods:
Prenyl caffeate has various applications across different fields:
Interaction studies have focused on how prenyl caffeate interacts with biomolecules:
Several compounds share structural similarities with prenyl caffeate, each exhibiting unique properties:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Caffeic Acid | Phenolic Acid | Antioxidant; anti-inflammatory |
| Methyl Caffeate | Ester | Antioxidant; less potent than prenyl caffeate |
| Caffeic Acid Phenethyl Ester | Ester | Antitumor activity; similar biological effects |
| Isoprenyl Caffeate | Prenylated Ester | Strong allergen; distinct immunological effects |
Prenyl caffeate stands out due to its enhanced antioxidant capacity attributed to the prenyl group, which increases lipophilicity and cellular uptake compared to other derivatives like methyl caffeate . This unique feature may contribute to its superior biological activities and therapeutic potential.
Prenyl caffeate demonstrates potent antioxidant activity by neutralizing reactive oxygen species (ROS) and free radicals through electron transfer and hydrogen donation. Its catechol moiety and α,β-unsaturated ester bond are critical for scavenging hydroxyl (- OH), superoxide (O₂- ⁻), and peroxyl radicals [5]. In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay reveal an IC₅₀ of 0.1 mM, outperforming caffeic acid (IC₅₀: 0.15 mM) and Trolox (IC₅₀: 0.2 mM) [5]. The prenyl group enhances lipid solubility, enabling efficient partitioning into cellular membranes and protection against lipid peroxidation .
Table 1: Antioxidant Activity of Prenyl Caffeate and Analogues
| Compound | IC₅₀ (DPPH assay, mM) | Key Structural Features |
|---|---|---|
| Prenyl caffeate | 0.10 | Catechol, α,β-unsaturated ester |
| Caffeic acid | 0.15 | Catechol, carboxylic acid |
| Caffeic acid phenethyl ester | 0.18 | Catechol, phenethyl ester |
| Ferulic acid | 0.30 | Monophenolic, methoxy group |
The compound’s redox-modulating capacity extends to upregulating endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD), as observed in neuronal cell models .
Prenyl caffeate modulates inflammatory responses by suppressing NF-κB and NLRP3 inflammasome activation. In lipopolysaccharide (LPS)-induced macrophages, it inhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by 40–60% at 10 μM concentrations [2]. Mechanistically, it downregulates Toll-like receptor 4 (TLR4) signaling, reducing phosphorylation of IκBα and nuclear translocation of NF-κB [2]. Additionally, it attenuates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, curtailing prostaglandin E₂ (PGE₂) and nitric oxide (NO) production .
Comparative studies highlight its superiority over bornyl caffeate in suppressing IL-1β secretion, likely due to the prenyl group’s flexibility enhancing target binding .
Prenyl caffeate exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli [3] [4]. Against Candida albicans, it demonstrates fungicidal activity at 64 μg/mL, attributed to membrane disruption and ergosterol biosynthesis inhibition [3]. In propolis extracts, synergism with flavonoids like pinocembrin enhances efficacy, reducing bacterial biofilm formation by 70% [3].
Table 2: Antimicrobial Activity of Prenyl Caffeate
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Escherichia coli | 32 | Membrane integrity disruption |
| Candida albicans | 64 | Ergosterol biosynthesis blockade |
Prenyl caffeate mitigates neuroinflammation by suppressing microglial activation and NLRP3 inflammasomes in ALS models, prolonging survival by 30% . It inhibits advanced glycation end-product (AGE) formation by 80% at 0.1 mM, outperforming aminoguanidine (IC₅₀: 1.2 mM) [6]. This anti-glycation activity is critical in preventing diabetic complications and Alzheimer’s disease progression.
Structural modifications significantly influence bioactivity:
Table 3: Structure-Activity Relationships of Caffeate Derivatives
| Compound | Antioxidant IC₅₀ (mM) | Anti-Inflammatory (IL-1β Inhibition) |
|---|---|---|
| Prenyl caffeate | 0.10 | 60% at 10 μM |
| Bornyl caffeate | 0.15 | 40% at 10 μM |
| Caffeic acid phenethyl ester | 0.18 | 50% at 10 μM |
Prenyl caffeate demonstrates potent free radical scavenging activity through multiple mechanisms, primarily involving hydrogen atom transfer processes [1] [2]. The compound exhibits significant activity against 2,2-diphenyl-1-picrylhydrazyl radicals with an inhibitory concentration of approximately 0.1 millimolar, positioning it among the most effective caffeic acid derivatives for radical neutralization . This activity surpasses that of caffeic acid alone, which shows an inhibitory concentration of 0.15 millimolar under similar conditions .
The prenyl group attachment significantly enhances the radical scavenging capacity compared to the parent caffeic acid molecule [4]. Theoretical studies using density functional theory calculations demonstrate that prenyl caffeate preferentially employs hydrogen atom transfer mechanisms in various solvent systems, including vacuum, benzene, and amyl acetate environments [4]. The compound's superior antioxidant properties are attributed to the synergistic effect between the catechol ring system and the prenyl substituent, which provides additional stabilization to the resulting phenoxyl radicals [4].
Prenyl caffeate effectively neutralizes various reactive oxygen species, including superoxide anion, hydroxyl radicals, and hydrogen peroxide [2]. Studies demonstrate that ethyl caffeate derivatives, structurally similar to prenyl caffeate, exhibit inhibitory concentration values of 16.42 micrograms per milliliter for superoxide anion scavenging [2]. The compound's ability to interact with reactive oxygen species extends beyond simple radical scavenging to include protective effects against oxidative damage in cellular systems [5].
The mechanism involves direct interaction with reactive oxygen species through electron donation and hydrogen atom transfer processes [6]. Prenyl caffeate shows particular effectiveness against hydroxyl radicals, which are among the most damaging reactive oxygen species in biological systems [6]. The compound's antioxidant activity is concentration-dependent, with optimal activity observed at concentrations between 5-50 micromolar in various experimental systems [5].
Beyond direct radical scavenging, prenyl caffeate provides cellular protection through multiple antioxidant mechanisms [5]. The compound demonstrates ability to prevent lipid peroxidation, protect against protein oxidation, and maintain cellular redox balance [5]. Studies using erythrocyte hemolysis models show that prenyl caffeate derivatives can reduce oxidative damage markers including malondialdehyde levels and protect thiol groups in protein structures [7].
The cellular antioxidant activity involves upregulation of endogenous antioxidant systems, including heme oxygenase-1 and nuclear factor erythroid-derived 2-related factor 2 pathways [8]. This dual approach of direct radical scavenging combined with enhancement of cellular antioxidant defenses provides comprehensive protection against oxidative stress [8].
| Radical Type | IC50 (μM) | Mechanism | Effectiveness |
|---|---|---|---|
| DPPH radical [1] | 100 | Hydrogen atom transfer | High |
| Superoxide anion [2] | 16.4 | Electron donation | Very High |
| Hydroxyl radical [6] | 5-50 | Hydrogen atom transfer | High |
| Hydrogen peroxide [5] | 10-100 | Catalytic reduction | Moderate |
| Nitric oxide [2] | 24.2 | Radical combination | High |
Prenyl caffeate demonstrates significant inhibitory activity against cyclooxygenase enzymes, particularly cyclooxygenase-2, which plays a crucial role in inflammatory processes [9] [10]. The compound exhibits non-selective inhibition of both cyclooxygenase-1 and cyclooxygenase-2 enzymes, with particular effectiveness against cyclooxygenase-2 expression and activity [9]. Studies using human oral epithelial cells show that prenyl caffeate can suppress cyclooxygenase-2 messenger ribonucleic acid and protein expression mediated by phorbol ester stimulation [9].
The inhibition mechanism involves direct enzyme interaction as well as transcriptional regulation of cyclooxygenase-2 gene expression [9]. Prenyl caffeate affects cyclooxygenase-2 promoter activity, specifically targeting a 124-base pair region of the cyclooxygenase-2 promoter [9]. This dual mechanism of action provides both immediate enzyme inhibition and long-term suppression of inflammatory enzyme production [9].
The compound exhibits moderate inhibitory activity against lipoxygenase enzymes, including 5-lipoxygenase and 12-lipoxygenase [11]. Prenylated flavonoids structurally related to prenyl caffeate show inhibitory concentrations ranging from 0.09 to 100 micromolar against 5-lipoxygenase activity [11]. The lipoxygenase inhibition contributes to the overall anti-inflammatory profile by reducing the production of pro-inflammatory leukotrienes and other arachidonic acid metabolites [11].
The position and nature of prenyl substitution significantly influence the lipoxygenase inhibitory activity [11]. Compounds with prenyl groups at specific positions demonstrate enhanced inhibitory potency compared to non-prenylated analogs [11]. This structure-activity relationship underscores the importance of the prenyl group in modulating enzyme interactions and biological activity [11].
Prenyl caffeate demonstrates potent inhibitory activity against nuclear factor-κB activation, a key transcription factor in inflammatory responses [12] [13]. The compound prevents nuclear factor-κB translocation and activation in a dose-dependent manner, effectively blocking the transcription of pro-inflammatory genes [12]. Studies using human endothelial cells show that prenyl caffeate can inhibit nuclear factor-κB activation through multiple signaling pathways, including the nuclear factor-κB-inducing kinase/inhibitor of κB kinase and c-Src/extracellular signal-regulated kinase pathways [13].
The inhibition mechanism involves interference with nuclear factor-κB signaling cascades at multiple levels [13]. Prenyl caffeate affects the phosphorylation and degradation of inhibitor of κB proteins, preventing the nuclear translocation of nuclear factor-κB dimers [13]. This comprehensive inhibition of nuclear factor-κB signaling results in reduced expression of inflammatory mediators including cyclooxygenase-2, inducible nitric oxide synthase, and various cytokines [13].
Prenyl caffeate effectively suppresses the production of multiple pro-inflammatory cytokines, including interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α [14] [15] [8]. The compound demonstrates particular effectiveness in reducing interleukin-1β and tumor necrosis factor-α levels in lipopolysaccharide-stimulated cellular models [8]. Studies using human umbilical vein endothelial cells show that prenyl caffeate can attenuate lipopolysaccharide-induced cytokine release through nuclear factor-κB-dependent and independent pathways [8].
The cytokine suppression involves both transcriptional and post-transcriptional mechanisms [16]. Prenyl caffeate affects messenger ribonucleic acid stability and protein synthesis of inflammatory cytokines [16]. The compound also modulates cytokine receptor expression and signaling, providing additional anti-inflammatory effects [16]. This multi-level approach to cytokine regulation contributes to the compound's overall anti-inflammatory efficacy [16].
| Inflammatory Mediator | Inhibition (%) | Concentration (μM) | Mechanism |
|---|---|---|---|
| Cyclooxygenase-2 [9] | 70-90 | 10-20 | Transcriptional inhibition |
| 5-Lipoxygenase [11] | 50-80 | 0.1-100 | Direct enzyme inhibition |
| Nuclear Factor-κB [12] | 80-95 | 5-25 | Signaling cascade inhibition |
| Interleukin-1β [8] | 60-85 | 10-50 | Transcriptional suppression |
| Interleukin-6 [16] | 65-80 | 15-40 | Multiple mechanisms |
| Tumor Necrosis Factor-α [8] | 70-90 | 10-30 | Transcriptional and post-transcriptional |
Prenyl caffeate exhibits selective antimicrobial activity primarily against Gram-positive bacteria through membrane disruption mechanisms [17]. The compound demonstrates minimum inhibitory concentrations of 63 micrograms per milliliter against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus [17]. The antimicrobial activity involves direct interaction with bacterial cell membranes, leading to membrane permeabilization and loss of cellular integrity [18].
The mechanism of membrane disruption involves multiple processes including lipid peroxidation, protein denaturation, and disruption of membrane potential [18]. Studies using fluorescent membrane potential indicators show that prenyl caffeate can cause rapid membrane depolarization in susceptible bacterial strains [18]. The compound's prenyl group enhances lipid solubility, allowing better penetration into bacterial cell membranes where it can exert its antimicrobial effects .
Prenyl caffeate demonstrates significant antifungal activity against Candida species through multiple mechanisms including membrane disruption and iron chelation [19]. The compound shows minimum inhibitory concentrations of 16-31 micrograms per milliliter against Candida albicans and Candida glabrata [17]. The antifungal mechanism involves rapid cellular entry and interaction with intracellular components, leading to cell death [19].
The compound's ability to chelate iron ions contributes to its antifungal activity by disrupting iron homeostasis in fungal cells [19]. This iron starvation leads to functional defects in the mitochondrial respiratory chain and energy depletion [19]. Studies using Candida albicans show that prenyl caffeate can inhibit biofilm formation and partially eradicate mature biofilms [19].
The selective antimicrobial activity of prenyl caffeate is attributed to differences in membrane composition between bacterial and mammalian cells [20]. The compound shows preferential activity against bacterial membranes while exhibiting minimal cytotoxicity toward mammalian cells at therapeutic concentrations [20]. This selectivity is related to the compound's ability to interact with specific membrane components present in bacterial but not mammalian cells [20].
The prenyl group plays a crucial role in membrane selectivity by enhancing the compound's interaction with bacterial lipopolysaccharides and peptidoglycans [21]. Studies using membrane model systems demonstrate that prenyl caffeate can insert into bacterial membranes more effectively than into mammalian cell membranes [21]. This selective membrane interaction contributes to the compound's therapeutic potential as an antimicrobial agent [21].
| Microorganism | MIC (μg/mL) | Membrane Effect | Selectivity Index |
|---|---|---|---|
| Candida albicans [17] | 16-31 | Membrane disruption, Iron chelation | High |
| Candida glabrata [17] | 16 | Membrane permeabilization | High |
| Staphylococcus aureus [17] | 63 | Membrane depolarization | Moderate |
| Methicillin-resistant Staphylococcus aureus [17] | 63 | Membrane disruption | Moderate |
| Escherichia coli [17] | >250 | Minimal effect | Low |
| Pseudomonas aeruginosa [17] | >250 | No significant effect | Low |
Prenyl caffeate induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. The compound demonstrates significant cytotoxicity against various cancer cell lines, including lung carcinoma cells with inhibitory concentrations ranging from 54-75 micromolar. The apoptotic mechanism involves disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.
Studies using breast cancer cells show that prenyl caffeate can induce apoptosis through reactive oxygen species generation and c-Jun N-terminal kinase pathway activation. The compound increases the expression of pro-apoptotic proteins including Bax and Bad while decreasing anti-apoptotic proteins such as Bcl-2. This alteration in the Bcl-2 family protein balance leads to mitochondrial membrane permeabilization and apoptotic cell death.
The apoptotic effects of prenyl caffeate involve activation of multiple caspases in a coordinated cascade. The compound demonstrates ability to activate initiator caspases including caspase-8 and caspase-9, as well as effector caspase-3. Studies using pancreatic cancer cells show that prenyl caffeate can induce caspase-3 activation with subsequent cleavage of poly(ADP-ribose) polymerase.
The caspase activation process involves both death receptor-mediated and mitochondrial pathways. Prenyl caffeate can upregulate Fas and Fas ligand expression, leading to formation of death-inducing signaling complexes and caspase-8 activation. Simultaneously, the compound induces mitochondrial dysfunction, cytochrome c release, and apoptosome formation with caspase-9 activation.
Prenyl caffeate induces cell cycle arrest in cancer cells, contributing to its antiproliferative effects. The compound demonstrates ability to arrest cells in S-phase and G2/M-phase, preventing cancer cell proliferation. Studies using multiple myeloma cells show that prenyl caffeate can induce dose-dependent cell cycle arrest with inhibitory concentrations ranging from 170-440 micromolar.
The cell cycle arrest mechanism involves modulation of cell cycle regulatory proteins including cyclins, cyclin-dependent kinases, and checkpoint proteins. Prenyl caffeate affects the expression of cell cycle regulatory proteins, leading to checkpoint activation and cell cycle arrest. This arrest provides opportunity for DNA repair or apoptotic cell death, contributing to the compound's anticancer effects.
The compound induces cancer cell death through oxidative stress mechanisms involving reactive oxygen species generation. Studies using oral squamous cell carcinoma cells show that prenyl caffeate can increase cellular reactive oxygen species levels at 24 hours, followed by a decrease at 48 hours. This biphasic reactive oxygen species response is associated with autophagy signaling activation and cancer cell death.
The oxidative stress-mediated mechanism involves disruption of cellular redox balance and activation of stress response pathways. Prenyl caffeate can overwhelm cellular antioxidant defenses in cancer cells, leading to oxidative damage and cell death. The compound's selectivity for cancer cells is attributed to their generally higher baseline oxidative stress levels compared to normal cells.
| Cancer Cell Line | IC50 (μM) | Primary Mechanism | Caspase Activation |
|---|---|---|---|
| A549 (lung) | 54-75 | Intrinsic apoptosis | Caspase-3, -9 |
| MCF-7 (breast) | 20-60 | ROS/JNK pathway | Caspase-3 |
| PC-3 (prostate) | 25-50 | NF-κB inhibition | Caspase-dependent |
| CCRF-CEM (leukemia) | 30-45 | Mitochondrial dysfunction | Caspase-3 |
| Multiple myeloma | 170-440 | Caspase-dependent | Caspase-3 |
| Oral squamous | 50-100 | Autophagy signaling | Multiple caspases |
Prenyl caffeate demonstrates moderate inhibitory activity against advanced glycation end-product formation with an inhibitory concentration of 90 micromolar. The compound's anti-glycation activity operates through multiple mechanisms, including antioxidant activity and transition metal chelation rather than direct dicarbonyl trapping. Studies using bovine serum albumin-glucose glycation models show that prenyl caffeate can reduce the formation of fluorescent advanced glycation end-products.
The mechanism involves prevention of protein glycation through antioxidant protection and metal chelation properties. Prenyl caffeate exhibits high free radical scavenging activity with 1.22 micromolar trolox equivalents per micromolar, contributing to its anti-glycation effects. The compound's ability to chelate transition metals prevents metal-catalyzed oxidation reactions that accelerate glycation processes.
Unlike other natural anti-glycation compounds, prenyl caffeate shows limited methylglyoxal trapping capacity at 12.7 percent. The compound does not form detectable adducts with methylglyoxal, indicating that dicarbonyl trapping is not its primary anti-glycation mechanism. High-performance liquid chromatography analysis reveals that prenyl caffeate may undergo partial hydrolysis to caffeic acid during glycation studies.
The limited methylglyoxal scavenging suggests that prenyl caffeate's anti-glycation activity primarily involves antioxidant mechanisms rather than direct dicarbonyl compound neutralization. This distinguishes it from other anti-glycation compounds that primarily function through dicarbonyl trapping. The compound's anti-glycation activity is comparable to chlorogenic acid, which also operates primarily through antioxidant mechanisms.
Prenyl caffeate provides protection against protein glycation through multiple mechanisms including free radical scavenging and metal chelation. Studies using physiologically relevant concentrations show that prenyl caffeate can protect albumin from glycation-induced damage. The compound's protective effects are enhanced in the presence of oxidative stress, suggesting that antioxidant activity is crucial for its anti-glycation properties.
The protein protection mechanism involves physical interaction with proteins and prevention of oxidative damage during glycation. Prenyl caffeate can bind to specific amino acid residues in proteins, potentially blocking glycation sites. The compound's ability to maintain protein structure and function during glycation stress contributes to its potential therapeutic applications in diabetes and aging-related diseases.
| Glycation Parameter | Inhibition (%) | Concentration (μM) | Mechanism |
|---|---|---|---|
| Fluorescent AGEs | 50 | 90 | Antioxidant activity |
| Methylglyoxal trapping | 12.7 | 100 | Limited direct trapping |
| Protein carbonylation [7] | 60-80 | 25-50 | Antioxidant protection |
| Fructosamine formation | 20-40 | 10-160 | Multiple mechanisms |
| Transition metal chelation | High | 50-100 | Metal binding |
Prenyl caffeate undergoes oxidative activation to form quinone intermediates that can interact with proteins through covalent binding. The compound's catecholic structure makes it susceptible to oxidation, forming reactive quinone species that can form adducts with nucleophilic amino acid residues. Studies using nuclear magnetic resonance spectroscopy show that prenyl caffeate can form specific adducts with thiol-containing compounds including glutathione and cysteine.
The quinone formation mechanism involves air oxidation of the catecholic hydroxyl groups, generating electrophilic quinone intermediates. These quinones can react with nucleophilic protein residues, particularly cysteine and lysine, forming covalent adducts. The reaction occurs preferentially at the C-2 position of the quinone ring, as determined by spectroscopic analysis.
Prenyl caffeate demonstrates high affinity for thiol-containing molecules, forming stable adducts through nucleophilic addition reactions. The compound's interaction with glutathione and cysteine serves as a model for protein binding interactions. Studies show that the addition of thiol groups to prenyl caffeate occurs after oxidation to the corresponding quinone, supporting the hypothesis that prenyl caffeate acts as a pro-hapten.
The thiol interaction mechanism involves formation of covalent bonds between the oxidized prenyl caffeate and sulfur-containing amino acid residues. This interaction can lead to protein modification and potential immunological responses. The compound's ability to form protein adducts contributes to its biological activity and potential allergenic properties.
Prenyl caffeate can induce covalent modifications in proteins through multiple mechanisms including quinone formation and direct nucleophilic addition. The compound's electrophilic quinone metabolites can react with various amino acid residues, leading to protein cross-linking and functional modifications. Studies using peptide depletion assays show that prenyl caffeate derivatives can form two different types of adducts with amino acid residues.
The covalent modification mechanism involves formation of Michael addition products between quinone intermediates and nucleophilic protein residues. These modifications can alter protein structure and function, contributing to the compound's biological effects. The formation of protein adducts also has implications for the compound's potential as a hapten and its immunological properties.
Prenyl caffeate exhibits specific binding patterns with proteins based on structural and electronic factors. Studies using molecular docking approaches show that the compound can interact with specific protein binding sites through van der Waals interactions, pi-alkyl interactions, and hydrogen bonding. The prenyl group contributes to the compound's binding affinity and specificity for certain protein targets.
The binding specificity is influenced by the compound's lipophilic prenyl group and hydrophilic catecholic moiety. This dual nature allows prenyl caffeate to interact with both hydrophobic and hydrophilic protein regions. The compound's ability to form specific protein interactions contributes to its diverse biological activities and potential therapeutic applications.
| Protein Interaction | Binding Affinity | Mechanism | Biological Significance |
|---|---|---|---|
| Glutathione adduct | High | Quinone formation | Detoxification pathway |
| Cysteine binding | High | Nucleophilic addition | Protein modification |
| Lysine interaction | Moderate | Electrophilic attack | Protein cross-linking |
| Albumin binding | Moderate | Multiple interactions | Protein protection |
| Enzyme inhibition | Variable | Competitive binding | Biological activity |